molecular formula C20H20N2OS B2893170 N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207016-63-4

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2893170
CAS No.: 1207016-63-4
M. Wt: 336.45
InChI Key: RLQXYXDPGDCKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Cyclometalating chelates, including those with thiophene units, play a crucial role in developing phosphorescent materials for OLEDs. These materials are highly emissive at room temperature and can be tuned across the visible spectrum. The favorable metal-chelate bonding interaction in such complexes, including potential derivatives of N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, suggests their utility in advancing OLED technology for displays and illumination devices (Chi & Chou, 2010).

Biomedical Applications

Thiophene derivatives have been identified as promising scaffolds for central nervous system (CNS) agents. Given the structure of this compound, it could be explored for potential CNS activities such as anticonvulsant, neuroprotective, or cognitive-enhancing effects. Thiophenes' utility spans across diverse therapeutic areas, indicating the molecule's potential in drug discovery and development for neurological conditions (Deep et al., 2016).

Anticancer Research

Mafosfamide, a cyclophosphamide analog that degrades to 4-hydroxy-cyclophosphamide, has shown efficacy in preclinical and clinical settings against various cancer types. Analogous compounds, including those with thiophene moieties, might offer new avenues for cancer therapy, suggesting a potential area of investigation for this compound derivatives (Mazur et al., 2012).

Chemical Synthesis and Drug Development

The thiophene scaffold has been highlighted for its versatility in synthesizing bioactive compounds. Thiophene analogs, including potential modifications of this compound, are key in developing new pharmaceuticals. Their role in constructing carbo- and heterocyclic compounds underlines their importance in organic synthesis and drug development processes (Ishibashi & Tamura, 2004).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, which share structural features with thiophene-based compounds, have been used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures. This suggests that this compound could be investigated for similar applications, leveraging its potential for creating novel supramolecular assemblies (Cantekin et al., 2012).

Properties

IUPAC Name

N-cyclopentyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(21-16-10-4-5-11-16)19-18(22-12-6-7-13-22)17(14-24-19)15-8-2-1-3-9-15/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQXYXDPGDCKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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